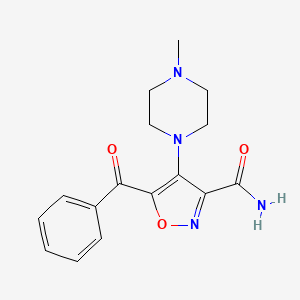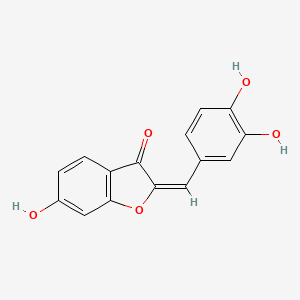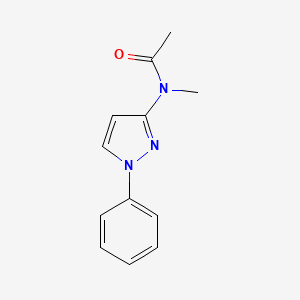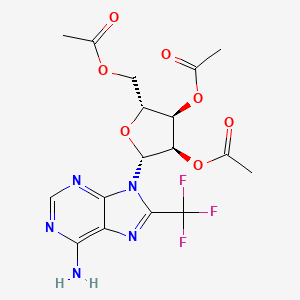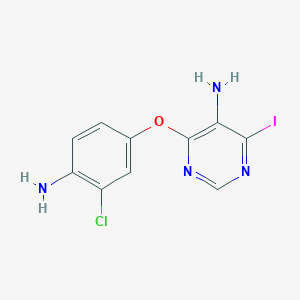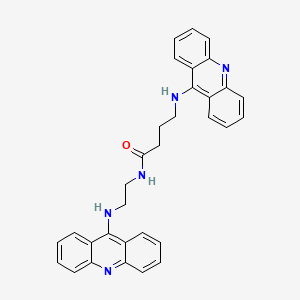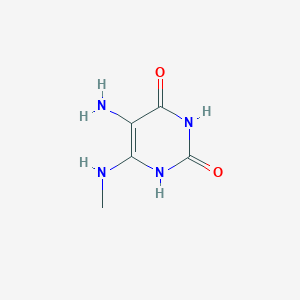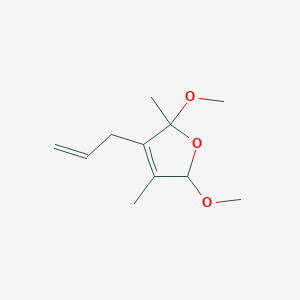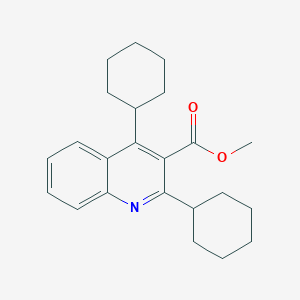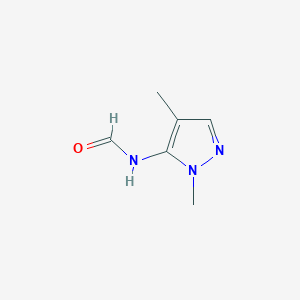
N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide: is a heterocyclic compound that features a pyrazole ring substituted with dimethyl groups and a formamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide typically involves the reaction of 1,4-dimethyl-1H-pyrazole with formamide under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product .
Análisis De Reacciones Químicas
Types of Reactions: N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its reactivity and applications.
Substitution: The formamide group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,4-dimethyl-1H-pyrazol-5-yl)carboxylic acid, while reduction could produce N-(1,4-dimethyl-1H-pyrazol-5-yl)methanol .
Aplicaciones Científicas De Investigación
Chemistry: N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit bioactivity, making it a candidate for further pharmacological studies .
Medicine: Potential medicinal applications include the development of new therapeutic agents. The pyrazole ring is a common motif in many drugs, and modifications of this compound could lead to novel treatments for various diseases .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism by which N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
N-(1H-Pyrazol-5-yl)formamide: Lacks the dimethyl substitutions, which may affect its reactivity and applications.
N-(1,3-Dimethyl-1H-pyrazol-5-yl)formamide: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
N-(1,4-Dimethyl-1H-pyrazol-3-yl)formamide: Positional isomer with potential differences in reactivity and biological activity.
Uniqueness: The presence of both dimethyl groups and the formamide functional group provides a versatile scaffold for further chemical modifications .
Propiedades
Número CAS |
112029-00-2 |
|---|---|
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
N-(2,4-dimethylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C6H9N3O/c1-5-3-8-9(2)6(5)7-4-10/h3-4H,1-2H3,(H,7,10) |
Clave InChI |
XQQVJXUYCQEULE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1)C)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


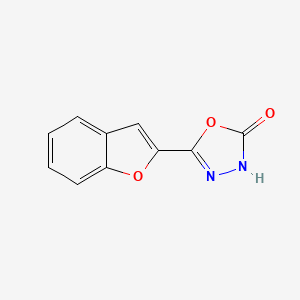
![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)

![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)
